2-Bromo-3-fluoroaniline

Description

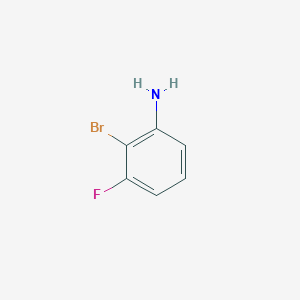

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRSXRUYZXBTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563838 | |

| Record name | 2-Bromo-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111721-75-6 | |

| Record name | 2-Bromo-3-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111721-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 3 Fluoroaniline and Its Analogues

Established and Evolving Synthetic Pathways to 2-Bromo-3-fluoroaniline

The preparation of this compound can be approached through several synthetic routes, primarily involving the modification of existing aniline (B41778) derivatives or the reduction of a corresponding nitrobenzene (B124822) precursor.

Direct electrophilic bromination of 3-fluoroaniline (B1664137) presents a challenge in regioselectivity. The powerful ortho-para directing effect of the amino group often leads to the formation of other isomers. smolecule.com To overcome this, multi-step strategies involving amino group protection can be employed. A general approach involves protecting the amino group of a fluoroaniline, such as o-fluoroaniline, to modulate its directing effect. google.com This is followed by a sulfonylation reaction, which can further influence the position of subsequent bromination. After the desired bromo-substituent is introduced, a final deprotection step yields the target bromo-fluoroaniline isomer. google.com This method, by temporarily blocking more reactive sites, allows for the synthesis of specific isomers that are not easily accessible through direct halogenation. google.com

A more direct and high-yielding route to this compound involves the chemical reduction of its nitroaromatic precursor, 2-bromo-3-fluoronitrobenzene. chemicalbook.com This starting material, also known as 1-bromo-2-fluoro-3-nitrobenzene, can be effectively converted to the corresponding aniline under various reducing conditions. chemicalbook.combiosynth.comnih.gov The efficiency of this transformation makes it a preferred method in many synthetic applications.

Two notable methods for this reduction have been reported, demonstrating excellent yields. chemicalbook.com One approach utilizes a combination of nickel(II) chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at low temperatures. chemicalbook.com A second, highly efficient method employs catalytic hydrogenation using a Raney nickel catalyst under hydrogen pressure. chemicalbook.com

Detailed findings for these reduction methods are summarized in the table below.

| Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| NiCl₂, NaBH₄ | Methanol | 0 °C, 5 min | 70% | chemicalbook.com |

| H₂, Raney Nickel | Methanol | Room Temperature, 1 MPa, 5 h | 98% | chemicalbook.com |

Regioselective Halogenation Strategies in Aromatic Amine Synthesis

Achieving regioselectivity in the halogenation of aromatic amines is a critical aspect of synthetic organic chemistry. The strong activating and directing effects of the amine group can lead to multiple products, necessitating the development of specialized techniques.

Copper-catalyzed reactions have emerged as a practical and effective method for the regioselective bromination of anilines. thieme-connect.com A developed procedure utilizes a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in the presence of sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) to achieve oxidative bromination. thieme-connect.comresearchgate.net This system allows for the controlled bromination of free anilines, often with high selectivity. thieme-connect.com

Further studies have shown that using copper(II) bromide (CuBr₂) in an ionic liquid medium can lead to excellent yields and high regioselectivity for the para-bromination of various unprotected aniline derivatives under mild conditions. beilstein-journals.orgresearchgate.net For instance, the reaction of 3-fluoroaniline with CuBr₂ in 1-hexyl-3-methylimidazolium (B1224943) bromide at room temperature selectively yields the para-brominated product. researchgate.net More advanced copper-mediated systems can also facilitate dual-functionality reactions. A method involving a Cu/O₂ catalyst system enables both amino acylation and subsequent C-H bromination in a single step, where an in situ generated Cu(III)-Br species acts as the selective electrophilic brominating agent. acs.orgacs.orgnih.gov

Multi-Step Synthesis of Complex Scaffolds from this compound Precursors

This compound is a valuable building block for constructing more complex molecular architectures. myskinrecipes.com Its utility as a synthetic intermediate stems from the presence of three distinct functional points: the amino group, the bromo substituent, and the fluoro substituent, which allow for selective functionalization. myskinrecipes.com

The amino group can be readily diazotized or used in coupling reactions to form amides or other nitrogen-containing heterocycles. The bromine atom is particularly useful as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the integration of the this compound core into larger, more complex scaffolds, making it a key precursor in the synthesis of novel fluorinated organic compounds for the pharmaceutical and agrochemical industries. myskinrecipes.comfishersci.ca

Mechanistic Investigations of Chemical Reactivity of 2 Bromo 3 Fluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Dynamics involving Halogenated Anilines

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is favored by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orgmasterorganicchemistry.com The mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comopenstax.org

For SNAr to occur, the aromatic ring must be electron-deficient. The presence of electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgopenstax.org

The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of the fluorine atom, making the carbon atom it is attached to more electrophilic. youtube.com

For 2-bromo-3-fluoroaniline, successful SNAr would likely require harsh reaction conditions or modification of the amino group to reduce its electron-donating ability, for instance, by converting it into an amide. The position of the substituents is also not optimal for stabilizing the Meisenheimer complex, as there are no strong resonance-withdrawing groups ortho or para to either halogen.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Aryl halides are common substrates for these reactions, and the presence of a bromine atom in this compound makes it a suitable candidate for various palladium, nickel, or copper-catalyzed transformations. nih.govchemrxiv.org The reactivity of the C-Br bond is generally higher than that of a C-F bond in these catalytic cycles.

Reactivity in Palladium-Catalyzed Indole (B1671886) Synthesis with Analogues

Palladium-catalyzed reactions are widely used for the synthesis of indoles, which are important heterocyclic motifs in many biologically active compounds. mdpi.com Several strategies, such as the Larock, Mori-Ban, and Fischer indole syntheses, utilize palladium catalysts to construct the indole ring system. nih.gov

Derivatives of this compound can serve as precursors in these synthetic routes. For instance, in a Larock-type indole synthesis, an N-substituted this compound could undergo an intramolecular cyclization with an alkyne to form a substituted indole. The palladium catalyst facilitates the key C-N and C-C bond-forming steps. The electronic nature of the substituents on the aniline (B41778) ring can influence the efficiency of the cyclization process.

Sonogashira Coupling and Other Carbon-Carbon Bond Formations

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org

This compound is a suitable substrate for the Sonogashira coupling, where the reaction occurs selectively at the C-Br bond. The general reaction is as follows:

Reaction Scheme for Sonogashira Coupling of this compound``` Br R-C≡C-H / \ / F----C6H3--NH2 + Pd catalyst, Cu(I) co-catalyst, Base \ / H || V R-C≡C H / \ / F--------C6H3--NH2 \ / H

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the copper acetylide and reductive elimination to afford the product and regenerate the catalyst.

wikipedia.org

Below is a table summarizing typical conditions for Sonogashira coupling reactions involving aryl bromides.

Parameter Typical Conditions Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ Copper Co-catalyst CuI Base Et₃N, i-Pr₂NH, piperidine Solvent THF, DMF, Toluene Temperature Room temperature to 100 °C

Other palladium-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki coupling (with boronic acids) and the Heck coupling (with alkenes), can also be effectively carried out using this compound as the aryl halide component.

Electrophilic and Radical Reaction Pathways in this compound Systems

The amino group in this compound is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution (EAS) reactions. The positions ortho to the amino group are C2 and C6, and the para position is C4. In this molecule, the C2 position is substituted with bromine. Therefore, electrophilic attack is expected to occur predominantly at the C4 and C6 positions.

The directing effects of the substituents are summarized below:

-NH₂ : Activating, ortho, para-director

-F : Deactivating, ortho, para-director

-Br : Deactivating, ortho, para-director

The strong activating effect of the amino group generally overrides the deactivating effects of the halogens. Thus, reactions such as halogenation, nitration, and sulfonation would be expected to yield products substituted at the C4 and C6 positions.

Radical reactions involving aryl halides are less common but can be initiated under specific conditions, for example, using radical initiators or photolysis. These reactions may lead to substitution of the halogen atoms or addition to the aromatic ring, though such pathways are generally less controlled than electrophilic or transition metal-catalyzed reactions.

Reactivity of the Amine Functionality in this compound

The primary amine group in this compound is nucleophilic and can participate in a variety of chemical transformations.

Acylation Reactions leading to Substituted Amides

Anilines readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. google.comThis reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent.

masterorganicchemistry.comorganic-chemistry.org

The acylation of this compound can be represented by the following general equation:

*General Scheme for Acylation of this compound*

Br R-COCl / \ / F----C6H3--NH2 + Base (e.g., pyridine) \ / H || V Br R-CO-NH / \ / F----C6H3 \ / H

This reaction is often used to protect the amino group during other transformations or to introduce a new functional group into the molecule. The resulting amide is less basic and less activating towards electrophilic aromatic substitution than the parent aniline.

Acylating Agent Product Acetyl chloride (CH₃COCl) N-(2-bromo-3-fluorophenyl)acetamide Acetic anhydride (B1165640) ((CH₃CO)₂O) N-(2-bromo-3-fluorophenyl)acetamide Benzoyl chloride (C₆H₅COCl) N-(2-bromo-3-fluorophenyl)benzamide

Table of Compounds Mentioned

Compound Name This compound 2,4,6-trinitrochlorobenzene 2,4,6-trinitrophenol p-chloronitrobenzene o-chloronitrobenzene m-chloronitrobenzene N-(2-bromo-3-fluorophenyl)acetamide N-(2-bromo-3-fluorophenyl)benzamide Acetyl chloride Acetic anhydride Benzoyl chloride Pyridine

Applications of 2 Bromo 3 Fluoroaniline As a Versatile Chemical Building Block

Utilization in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

2-Bromo-3-fluoroaniline is a key starting material in the multi-step synthesis of various pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Its utility stems from the differential reactivity of the bromine and fluorine substituents, as well as the nucleophilic character of the amino group. These features allow for selective chemical transformations, enabling the construction of complex molecular architectures with desired pharmacological properties.

The presence of both bromine and fluorine atoms on the aniline (B41778) ring provides multiple reaction sites for chemists to exploit. For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, on the other hand, can influence the electronic properties and metabolic stability of the final drug molecule, often leading to improved pharmacokinetic profiles. The amino group can be readily acylated, alkylated, or diazotized to introduce further diversity.

This trifunctional nature of this compound makes it an invaluable intermediate in the synthesis of a wide range of therapeutic agents, including but not limited to kinase inhibitors, antiviral agents, and central nervous system (CNS) drugs. While specific, publicly available examples of its direct use in blockbuster drugs are not always readily found due to proprietary considerations, its presence in the patent literature and chemical supplier catalogs underscores its importance in the pharmaceutical industry.

One notable application of a closely related compound, 4-bromo-2-fluoroaniline, is in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for various biologically active compounds. researchgate.net This highlights the general utility of bromo-fluoroaniline scaffolds in constructing complex heterocyclic systems of medicinal interest.

Table 1: Examples of Pharmaceutical Scaffolds Potentially Derived from this compound This table is illustrative and based on the known reactivity of this compound and related compounds.

| Therapeutic Area | Target Scaffold | Potential Synthetic Transformation |

| Oncology | Kinase Inhibitors | Suzuki or Buchwald-Hartwig coupling at the bromine position |

| Infectious Diseases | Antiviral Agents | Nucleophilic substitution or diazotization of the amino group |

| Neurology | CNS Agents | Cyclization reactions involving the amino and bromo groups |

Design and Construction of Novel Heterocyclic Scaffolds

The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of a variety of novel heterocyclic scaffolds. The ortho-haloaniline moiety is a common starting point for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.

The synthesis of benzothiazoles, a class of heterocyclic compounds with a wide range of biological activities, can be achieved from ortho-aminothiophenols. While direct synthesis from this compound would require a substitution of the bromine with a thiol group, a more common approach involves the reaction of a substituted aniline with a thiocyanating agent. For instance, the synthesis of fluoro-substituted benzothiazoles has been reported starting from 4-fluoro-3-chloroaniline, which undergoes cyclization with potassium thiocyanate (B1210189) in the presence of bromine. orientjchem.org A similar strategy could potentially be employed with this compound.

Imidazole (B134444) derivatives, another important class of heterocyclic compounds in medicinal chemistry, can be synthesized through various methods. tsijournals.comnih.govnih.gov The amino group of this compound can serve as a key nucleophile in condensation reactions to form the imidazole ring.

Imidazopyridines are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous approved drugs with a wide range of therapeutic applications, including sedative-hypnotics, anti-ulcer agents, and anticancer agents. nih.gove3s-conferences.org The synthesis of imidazopyridine derivatives often involves the reaction of an aminopyridine with an α-haloketone or a related synthon. While direct use of this compound in this context is not explicitly detailed in readily available literature, its structural motifs are found in precursors to these scaffolds. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a key intermediate for biologically active compounds, utilizes 4-bromo-2-fluoroaniline. researchgate.net This demonstrates the potential for related bromo-fluoroanilines to be incorporated into imidazopyridine-based drug discovery programs.

The indole (B1671886) nucleus is a cornerstone of many natural products and pharmaceuticals. The Fischer indole synthesis is a classic method for their preparation, but modern synthetic chemistry has developed numerous alternative routes, many of which utilize ortho-haloanilines as starting materials. The Larock indole synthesis, for instance, involves the palladium-catalyzed annulation of an ortho-haloaniline with an alkyne. This compound is a suitable substrate for such transformations, allowing for the synthesis of functionalized indoles with a fluorine atom at a specific position on the benzene (B151609) ring.

Furthermore, the bromine atom in the resulting indole can serve as a handle for further functionalization through cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 2-position of the indole ring. This allows for the creation of diverse libraries of indole derivatives for drug discovery and materials science applications. nih.gov

Development of Functional Materials and Specialty Chemicals

Beyond its applications in the life sciences, this compound also holds potential as a building block for the development of functional materials and specialty chemicals. myskinrecipes.com The presence of both fluorine and bromine atoms can impart unique properties to polymers and other materials. Fluorinated materials often exhibit enhanced thermal stability, chemical resistance, and specific optical and electronic properties.

The bromine atom provides a reactive site for polymerization or for grafting onto other material surfaces. This could enable the creation of high-performance polymers with tailored properties for applications in electronics, aerospace, and other advanced industries. Additionally, this compound can be used in the synthesis of specialty dyes and pigments, where the specific substitution pattern can influence the color and other properties of the final product. myskinrecipes.com

Radiopharmaceutical Chemistry: Precursors for Fluorine-18 Labeling

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the use of radiotracers labeled with positron-emitting isotopes, with Fluorine-18 ([18F]) being the most commonly used radionuclide due to its favorable decay properties.

The development of novel [18F]-labeled PET tracers is a major focus of radiopharmaceutical chemistry. One common strategy for introducing [18F] into a molecule is through nucleophilic substitution of a suitable leaving group, such as a bromine atom, on an aromatic ring. While direct nucleophilic radiofluorination on unactivated aromatic rings can be challenging, the presence of activating groups can facilitate this reaction.

Although specific examples of using this compound as a direct precursor for [18F] labeling are not extensively documented in the primary literature, its structure makes it a potential candidate for such applications. The development of new radiolabeling methodologies is an active area of research, and ortho-haloanilines are valuable precursors for the synthesis of more complex molecules that can then be labeled with [18F]. For example, 2-bromo-6-[18F]fluoropyridine has been developed as a synthon for the synthesis of [18F]-labeled molecules via transition metal-mediated cross-coupling reactions. nih.gov A similar strategy could potentially be developed starting from this compound.

Medicinal Chemistry and Biological Activity of 2 Bromo 3 Fluoroaniline Derivatives

Role as a Privileged Scaffold in Drug Discovery and Development

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of novel drugs. researchgate.netnih.gov While the 2-bromo-3-fluoroaniline moiety itself has not been formally designated as a privileged scaffold in numerous publications, its presence as a key building block in a variety of biologically active compounds suggests its potential in this regard. The strategic placement of bromine and fluorine atoms on the aniline (B41778) ring offers a unique combination of steric and electronic properties. nih.gov These halogens can influence molecular conformation, lipophilicity, metabolic stability, and binding interactions with target proteins, all of which are critical parameters in drug design. nih.gov

The utility of the this compound core lies in its synthetic tractability, allowing for the introduction of diverse substituents at the amino group and the aromatic ring, thereby enabling the generation of large and diverse chemical libraries for high-throughput screening. nih.gov This versatility makes it an attractive scaffold for the exploration of new chemical space in the quest for potent and selective modulators of various biological pathways.

Exploration of Anticancer Potential and Associated Molecular Mechanisms

Derivatives of halogenated anilines have been investigated for their potential as anticancer agents, and the this compound scaffold serves as a foundational structure for the synthesis of compounds with antiproliferative properties. researchgate.netnih.gov

DNA Adduct Formation and Interaction with Nucleic Acids

Aromatic amines and their metabolites are known to exert genotoxic effects by forming covalent adducts with DNA, which can lead to mutations and potentially initiate carcinogenesis. nih.govnih.govresearchgate.net The metabolic activation of aniline derivatives can lead to the formation of reactive electrophilic species that can attack nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine. nih.gov This covalent modification of DNA can disrupt its normal function, including replication and transcription, ultimately contributing to cellular damage. nih.gov While direct studies on the DNA adduct formation of this compound metabolites are not extensively documented in the provided search results, the general mechanism for aniline derivatives suggests that its metabolites could potentially interact with and damage DNA. nih.govresearchgate.netnih.gov

Inhibition of Cellular Proliferation and Apoptosis Induction

One of the key mechanisms through which anticancer agents exert their effects is by inhibiting the uncontrolled proliferation of cancer cells and inducing programmed cell death, or apoptosis. Several studies have shown that aniline derivatives can induce apoptosis in cancer cells. ufrj.brnih.gov The induction of apoptosis can occur through various cellular pathways, including the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins. ufrj.brpensoft.net Halogenated compounds, in particular, have been shown to induce apoptosis in cancer cells, suggesting that derivatives of this compound could possess similar capabilities. pensoft.net For instance, a novel aniline derivative has been shown to promote apoptosis in non-small cell lung cancer cells. ufrj.br

KRASG12C Inhibitors and Related Therapeutic Strategies

The KRAS protein is a key signaling molecule, and mutations in the KRAS gene are found in a significant percentage of human cancers. nih.govnih.govmetu.edu.tr The KRASG12C mutation, in which a glycine (B1666218) residue is replaced by cysteine at codon 12, has been a particularly challenging target for cancer therapy. nih.govmetu.edu.tr Recently, the development of covalent inhibitors that specifically target the mutant cysteine in KRASG12C has marked a significant breakthrough in oncology. nih.govnih.govmetu.edu.trscientificarchives.com These inhibitors bind to KRASG12C and lock it in an inactive state, thereby blocking downstream signaling pathways that promote tumor growth. bohrium.com

While the direct synthesis of prominent KRASG12C inhibitors like sotorasib (B605408) and adagrasib using this compound is not explicitly detailed in the provided search results, the complex heterocyclic scaffolds of these drugs often require multi-step syntheses involving various halogenated intermediates. researchgate.netnih.govpageplace.denih.gov The unique substitution pattern of this compound makes it a potential, albeit not directly confirmed, precursor or building block in the synthesis of novel KRASG12C inhibitors or other kinase inhibitors.

Antimicrobial Efficacy of Halogenated Aniline Analogues

The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. Halogenated compounds have long been recognized for their antimicrobial properties, and aniline derivatives are no exception. nih.govmdpi.com

Antibacterial and Antifungal Activity Profiles

Aniline derivatives have demonstrated efficacy against a range of bacterial species. nih.gov The introduction of halogen atoms, such as bromine and fluorine, can enhance the antimicrobial activity of these compounds. nih.govmdpi.com While specific studies focusing exclusively on the antibacterial and antifungal profiles of this compound derivatives are not prevalent in the provided search results, the broader class of halogenated anilines has shown promise. For example, various bromoaniline compounds have been studied for their antibacterial activity. The mechanism of action of such compounds can involve the disruption of bacterial cell membranes.

Below is a table summarizing the potential biological activities of this compound derivatives based on the general activities of related compound classes.

| Biological Activity | Potential Mechanism of Action | Relevant Compound Classes |

| Anticancer | DNA Adduct Formation, Inhibition of Cellular Proliferation, Apoptosis Induction | Halogenated Anilines, Aniline Derivatives |

| Antimicrobial | Disruption of Microbial Cell Membranes | Halogenated Anilines, Bromoanilines |

Modulation of Specific Biological Targets and Receptors

The this compound scaffold serves as a crucial building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the aniline ring, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. This section explores the role of this compound derivatives in modulating specific biological targets and receptors that are significant in medicinal chemistry.

The 4-anilinoquinazoline (B1210976) skeleton is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. The aniline portion of these molecules binds in a critical region of the ATP-binding site of the enzyme. The nature and position of substituents on this aniline ring are pivotal for inhibitory potency and selectivity.

Derivatives of this compound are integral to this class of inhibitors. The halogen substituents on the aniline ring, such as bromine and fluorine, often enhance binding affinity through hydrophobic interactions within the receptor's active site. Research into structure-activity relationships (SAR) of 4-anilinoquinazoline derivatives has consistently shown that small, hydrophobic groups on the aniline moiety are favorable for potent EGFR inhibition. For instance, the substitution with groups like 3-chloro-4-fluoroaniline (B193440) and 3-ethynylaniline (B136080) has been identified as excellent for potent EGFR inhibitor activity. wisdomlib.org

Specifically, compounds bearing a bromo- or fluoro-substituted aniline ring have demonstrated high potency. Studies on related 2,3-dihydro- wisdomlib.orgnih.gov-dioxino-[2,3-f]-quinazoline derivatives found that substituting the aniline moiety with small, hydrophobic halogens increased activity in the order of F < Br < Cl. nih.gov One highly potent compound, 4-(3-bromoanilino)-6,7-diethoxyquinazoline, was reported to have an IC50 value of 0.006 nM against EGFR tyrosine kinase. wisdomlib.org While specific data for a 4-(2-bromo-3-fluoroanilino)quinazoline is not detailed, the potent activity of structurally similar compounds underscores the importance of the halogenated aniline motif for EGFR inhibition. For example, compounds with a 3-chloro-4-fluorophenylamino group at the 4-position of the quinazoline (B50416) ring have shown exceptional inhibitory activity against both wild-type EGFR (EGFRWT) and its clinically relevant mutants (EGFRL858R/T790M), with IC50 values in the low nanomolar range. nih.gov These findings suggest that the this compound moiety is a highly promising component for the design of novel and potent EGFR inhibitors.

Beyond therapeutic inhibition, these derivatives also have potential as imaging agents. The high affinity and specificity for EGFR make radiolabeled versions of these quinazoline-based inhibitors suitable for use in non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize EGFR-expressing tumors. wisdomlib.org

| Compound Structure | Aniline Moiety | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| 4-Anilinoquinazoline Derivative | 3-Bromoaniline | EGFR-TK | 0.006 | wisdomlib.org |

| 4-Anilinoquinazoline Derivative | 3-Chloro-4-fluoroaniline | EGFRWT | <2 | nih.gov |

| 4-Anilinoquinazoline Derivative | 3-Chloro-4-fluoroaniline | EGFRL858R/T790M | 8.4 | nih.gov |

| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazoline | 4-Bromo-phenylethylidene-hydrazine | EGFRwt | 46.1 | nih.gov |

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), playing a critical role in intracellular signaling. Inhibitors of PDEs are used to treat a wide range of conditions, including cardiovascular diseases, respiratory illnesses like COPD, and inflammatory disorders. nih.gov The development of PDE inhibitors has largely focused on specific heterocyclic scaffolds designed to mimic the purine (B94841) ring of the natural substrates. Prominent examples include pyrazolopyridine-pyridazinones, purin-6-one derivatives, and compounds based on the xanthine (B1682287) scaffold. nih.govsemanticscholar.org Based on available scientific literature, the development of phosphodiesterase inhibitors has not utilized derivatives of this compound; research has instead centered on these other established pharmacophores.

Retinoic acid-inducible gene I (RIG-I) is an intracellular pattern recognition receptor crucial for initiating the innate immune response to viral RNA. nih.gov Activation of RIG-I triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, making it an attractive target for the development of vaccine adjuvants and immunotherapeutics. nih.govnih.gov The natural ligands for RIG-I are RNA molecules containing a 5'-triphosphate group. biorxiv.org Consequently, the majority of research into RIG-I agonists has focused on the design and synthesis of specific RNA-based molecules. While the development of non-nucleic acid, small-molecule RIG-I agonists is an active area of research, current efforts are focused on distinct chemical scaffolds. nih.gov For example, the small molecule KIN1148 has been identified as a direct RIG-I agonist, but its structure is not derived from an aniline base. nih.govnih.gov To date, the scientific literature does not indicate that derivatives of this compound have been explored as agonists for the RIG-I receptor.

Metabolic and Environmental Fate of Halogenated Anilines: Implications for 2 Bromo 3 Fluoroaniline

Biotransformation Pathways and Regioselectivity

The biotransformation of halogenated anilines is a critical process that determines their detoxification or potential bioactivation. These pathways are largely governed by the type, number, and position of halogen substituents on the aniline (B41778) ring.

The cytochrome P450 (CYP) enzyme system, a major player in Phase I metabolism, is central to the biotransformation of a vast array of xenobiotics, including halogenated anilines. mdpi.commdpi.com These enzymes catalyze a variety of oxidative reactions, with hydroxylation and dehalogenation being key pathways for aniline derivatives. mdpi.commdpi.com

Aromatic hydroxylation, often occurring at the para-position of the aniline ring, is a common metabolic route. nih.gov This process typically involves the formation of an unstable arene oxide intermediate, which then rearranges to a phenol. washington.edu For halogenated anilines, the P450-catalyzed reaction can also lead to oxidative dehalogenation, where a halogen substituent is removed from the aromatic ring. washington.edunih.govwashington.edu This reaction also proceeds through hydroxylation at the carbon atom bearing the halogen, forming an unstable intermediate that subsequently loses the halogen to yield a metabolite like 4-aminophenol. washington.edunih.gov

The regioselectivity and rate of these reactions are heavily influenced by the nature of the halogen. Studies on 4-halogenated anilines have shown that the rate of oxidative dehalogenation decreases in the order of F > Cl > Br > I. nih.gov This suggests that the electronegativity of the halogen substituent is a key determinant, with the more electronegative fluorine being the most easily eliminated. nih.gov However, the introduction of additional electron-withdrawing fluorine substituents elsewhere on the aniline ring can make the elimination of a C4-fluorine substituent more difficult. nih.gov This can cause a metabolic switch towards the formation of 2-aminophenols and N-hydroxyanilines. nih.gov

For a compound like 2-Bromo-3-fluoroaniline, the presence of two different halogens at ortho and meta positions presents a complex scenario for CYP-mediated metabolism. Based on general principles, hydroxylation could occur at various positions, and the relative lability of the C-Br versus the C-F bond would influence the likelihood of dehalogenation. The additional fluorine substituent at the C2 position in C4-chloro, bromo, or iodo-substituted anilines has been shown to reduce the maximum rate (Vmax) for oxidative dehalogenation. nih.gov This suggests that for this compound, dehalogenation might be a less favored pathway compared to hydroxylation on the ring.

Metabolic Stability in Biological Systems (e.g., Human Hepatocytes)

Metabolic stability is a critical parameter in pharmacology and toxicology, indicating the susceptibility of a compound to biotransformation. researchgate.net It is commonly assessed using in vitro systems such as liver microsomes and hepatocytes, which contain the necessary enzymes for metabolism. springernature.comutsouthwestern.edu Hepatocytes are considered the "gold standard" as they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors. utsouthwestern.eduresearchgate.net The rate of disappearance of a parent compound over time in these systems is used to calculate metrics like half-life (t½) and intrinsic clearance (Clint). protocols.io

Biodegradation and Environmental Remediation Strategies

Halogenated anilines are recognized as persistent environmental pollutants due to the stability conferred by the halogen substituents. ekb.eg Bioremediation, which utilizes the metabolic capabilities of microorganisms, is considered an environmentally friendly and cost-effective strategy for their removal. nih.gov

Under aerobic conditions, mixed microbial cultures have demonstrated significant potential for degrading various halogenated anilines. researchgate.netnih.gov The acclimation of these cultures to the target pollutant is often a necessary step to enrich for competent degrading microorganisms. nih.gov For instance, studies on fluoroanilines have shown that the time required for enrichment of a degrading microbial culture increases with the number of fluorine substitutions, indicating greater resistance to degradation. nih.govresearchgate.net

Complete degradation of compounds like 4-fluoroaniline (B128567) (4-FA), 2,4-difluoroaniline (B146603) (2,4-DFA), and 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA) has been achieved in mixed bacterial cultures. nih.gov The degradation process often involves hydroxylation and dehalogenation as initial steps. nih.gov The presence of multiple strains in a consortium can be more effective than pure cultures, as synergistic interactions can lead to more complete degradation pathways. researchgate.net

Table 1: Aerobic Degradation Rates of Monofluoroanilines by Acclimated Mixed Cultures

| Compound | Initial Concentration (mg/L) | Removal Efficiency (%) | Defluorination Rate (%) | Maximum Specific Degradation Rate (mg FA / g VSS·h) |

|---|---|---|---|---|

| 2-Fluoroaniline (B146934) (2-FA) | 25 | 100 | 87.0 | 21.23 ± 0.91 |

| 3-Fluoroaniline (B1664137) (3-FA) | 25 | 95.3 | 89.3 | 11.75 ± 0.99 |

Data sourced from a study on acclimated mixed culture systems. nih.gov

A critical step in the biodegradation of organofluorine compounds is the cleavage of the highly stable carbon-fluorine (C-F) bond, a process known as defluorination. mdpi.com Microbial enzymes such as dehalogenases and oxygenases play a crucial role in this process. nih.govnih.gov The initial attack on the aniline ring is often catalyzed by dioxygenases or monooxygenases, which incorporate oxygen atoms, making the ring more susceptible to cleavage and subsequent dehalogenation. nih.govnih.gov

For fluoroanilines, detoxification pathways can be unconventional. For example, the degradation of 2-fluoroaniline may involve simultaneous hydroxylation and dehalogenation by a monooxygenase, while 3-fluoroaniline can be converted to 4-fluorocatechol (B1207897) by a dioxygenase. nih.gov These pathways can prevent the accumulation of toxic intermediates. nih.gov Biological dehalogenation can occur through hydrolytic, oxidative, or reductive mechanisms, with hydrolytic defluorination identified as a key detoxification route for some fluorinated compounds. nih.gov

Isolating and characterizing specific microorganisms capable of degrading halogenated anilines is fundamental to developing effective bioremediation technologies. ekb.egekb.eg Enrichment culture techniques using the target pollutant as a sole source of carbon and nitrogen have successfully isolated potent bacterial strains from contaminated soils and activated sludge. nih.govekb.eg

Several bacterial genera have been identified as effective degraders of halogenated anilines. For instance, strains of Pseudomonas, Stenotrophomonas, Bacillus, and Alkalihalobacillus have been isolated from contaminated sites and shown to mineralize compounds like 3-chloro-4-fluoroaniline (B193440) and 3,4-dichloroaniline. ekb.eg In the degradation of fluoroanilines, specific bacterial communities have been identified. For 2-fluoroaniline degradation, genera such as Novosphingobium, Bradyrhizobium, and Ochrobactrum were predominant. nih.gov For 3-fluoroaniline, the key degraders included Ochrobactrum, Aquaspirillum, and Variovorax. nih.gov The diversity of these microbial communities can be influenced by the degree of fluorine substitution on the aniline molecule. nih.gov

Table 2: Bacterial Genera Identified in the Degradation of 2-FA and 3-FA

| Compound Degraded | Identified Bacterial Genera |

|---|---|

| 2-Fluoroaniline (2-FA) | Novosphingobium, Bradyrhizobium, Aquaspirillum, Aminobacter, Ochrobactrum, Labrys |

| 3-Fluoroaniline (3-FA) | Ochrobactrum, Aquaspirillum, Lachnobacterium, Bradyrhizobium, Variovorax |

Data from PCR-DGGE analysis of enriched mixed cultures. nih.gov

Given that this compound contains both bromine and fluorine, its biodegradation would likely require a microbial consortium with a versatile enzymatic machinery capable of both debromination and defluorination. The principles observed with chloro- and fluoroanilines suggest that microorganisms from contaminated environments could be enriched to effectively degrade this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluoroaniline (2-FA) |

| 3-Fluoroaniline (3-FA) |

| 4-Fluoroaniline (4-FA) |

| 2,4-Difluoroaniline (2,4-DFA) |

| 2,3,4-Trifluoroaniline (2,3,4-TFA) |

| 4-Chloroaniline |

| 4-Bromoaniline |

| 4-Iodoaniline |

| 3-Chloro-4-fluoroaniline |

| 3,4-Dichloroaniline |

| 4-Aminophenol |

| 2-Aminophenol |

| N-Hydroxyaniline |

| 4-Fluorocatechol |

Q & A

Q. What are the key physicochemical properties of 2-Bromo-3-fluoroaniline relevant to its handling in laboratory settings?

- Answer: this compound (CAS 111721-75-6) has a molecular formula of C₆H₅BrFN and a molecular weight of 190.01 g/mol . While explicit melting/boiling points are not provided in the evidence, related isomers (e.g., 4-Bromo-2-fluoroaniline) exhibit melting points of 38–41°C and boiling points near 221°C . The compound is typically a light brown liquid at room temperature, requiring storage in inert conditions to prevent oxidation or decomposition . Key handling considerations include avoiding exposure to moisture and high temperatures, as brominated anilines are prone to thermal instability .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₅BrFN | |

| Molecular Weight | 190.01 g/mol | |

| Appearance | Light brown liquid | |

| Stability | Sensitive to heat/moisture |

Q. What are the recommended purification techniques for this compound, and how do impurities affect downstream applications?

- Answer: Purification methods include vacuum distillation (for liquid forms) or recrystallization using solvents like hexane/ethyl acetate mixtures . Impurities such as di-brominated byproducts or oxidized derivatives (e.g., nitro compounds) can hinder coupling reactions in Suzuki-Miyaura or Buchwald-Hartwig aminations. Column chromatography (silica gel, eluent polarity adjusted for bromo/fluoro substituents) is effective for isolating high-purity samples (>95%) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during electrophilic substitution reactions of this compound?

- Answer: The bromo and fluoro groups exert competing directing effects: bromine is ortho/para-directing, while fluorine is meta-directing. To enhance regioselectivity:

- Use bulky electrophiles (e.g., tert-butyl nitrite) to favor substitution at the less hindered para position relative to bromine .

- Employ Lewis acids like BF₃·Et₂O to polarize the aromatic ring, amplifying fluorine’s meta-directing influence .

- Monitor reaction progress via NMR to detect intermediate regiochemical outcomes .

Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?

- Answer: Thermal decomposition above 150°C can generate hazardous byproducts (e.g., HBr, fluorinated aromatics). Mitigation strategies include:

- Using microwave-assisted synthesis to reduce reaction time and temperature .

- Incorporating stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

- Conducting reactions under inert gas (N₂/Ar) to prevent oxidative side reactions .

Q. How can the electronic effects of bromine and fluorine substituents be leveraged in cross-coupling reactions?

- Answer:

- Suzuki-Miyaura Coupling: The bromine atom serves as a superior leaving group compared to fluorine. Catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃) selectively cleave the C–Br bond, enabling aryl boronic acid coupling while retaining fluorine .

- Buchwald-Hartwig Amination: Electron-withdrawing fluorine enhances the reactivity of the aromatic ring, facilitating C–N bond formation. Optimize ligand choice (e.g., Xantphos) to avoid dehalogenation .

Q. What analytical methods are most effective for characterizing this compound derivatives?

- Answer:

- NMR Spectroscopy: ¹⁹F NMR distinguishes fluorine environments (δ ~ -110 to -130 ppm for meta-fluorine). ¹H NMR resolves NH₂ protons (δ 4.5–5.5 ppm, broad) .

- Mass Spectrometry: High-resolution ESI-MS identifies isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography: Resolves steric effects of bromine/fluorine in solid-state structures, critical for crystallinity studies .

Contradictions and Data Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.